6-Bromopyridine-2,5-diamine
Description
Significance of Pyridine (B92270) Scaffolds in Modern Organic and Medicinal Chemistry
The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a cornerstone of contemporary chemical science. prepchem.comresearchgate.net Considered a "privileged scaffold," its structure is present in a vast array of FDA-approved drugs and naturally occurring molecules, such as certain alkaloids and vitamins. prepchem.comichemical.com The nitrogen atom in the pyridine ring enhances the molecule's polarity and ability to form hydrogen bonds, which can improve the solubility and bioavailability of drug candidates. nih.govgeorgiasouthern.edu
The versatility of the pyridine scaffold allows for extensive functionalization, making it a highly adaptable building block in drug design. nih.gov Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. ichemical.comresearchgate.net This broad utility ensures that pyridine-based molecules remain a subject of intense research and development in the pharmaceutical and agrochemical industries. prepchem.comgeorgiasouthern.edu
Overview of Diamine Functionality in Advanced Chemical Synthesis and Biological Interactions
A diamine is an organic compound featuring two amino (-NH2) groups. acs.org This dual functionality makes diamines highly valuable in chemical synthesis. The two amine groups can act as nucleophiles, allowing them to react with various electrophiles to construct more complex molecular architectures. acs.org This reactivity is fundamental to the synthesis of polymers like polyamides and polyureas, where diamines serve as essential monomers. researchgate.net
In the context of medicinal chemistry, diamine motifs are crucial structural elements in many biologically active compounds. google.com They can participate in crucial hydrogen bonding interactions with biological targets such as enzymes and receptors, which is a key principle in the design of therapeutic agents. researchgate.net The strategic placement of two amino groups allows for the creation of specific three-dimensional structures and the potential for chelation with metal ions, further expanding their application in catalysis and materials science. nih.gov The synthesis of diamines, particularly those with differentiated or asymmetrically placed amino groups, remains a challenging but critical area of organic synthesis. google.com
Current Research Landscape of Halogenated Pyridinediamines, with a Focus on 6-Bromopyridine-2,5-diamine and Related Isomers
The introduction of a halogen atom, such as bromine, onto the pyridinediamine scaffold further diversifies its chemical properties and potential applications. Halogenation can enhance the biological activity of molecules and is a recognized strategy in the development of antimicrobial and anticancer agents. mdpi.com The bromine atom can also serve as a reactive handle for further synthetic modifications through cross-coupling reactions.
While a number of isomers of bromopyridinediamine exist, research has predominantly focused on a few key positional arrangements due to their synthetic accessibility and demonstrated utility. There is a notable body of research on compounds like 6-Bromopyridine-2,3-diamine and 2,6-Diamino-4-bromopyridine . For instance, 6-Bromopyridine-2,3-diamine is a key intermediate used in the synthesis of imidazo[4,5-b]pyridine derivatives, which have been investigated for their antibacterial, antifungal, and antioxidant properties. researchgate.netchemimpex.com Similarly, practical, large-scale synthetic routes have been developed for 2,6-Diamino-4-bromopyridine, highlighting its importance as a building block in medicinal chemistry programs. acs.org
In contrast, specific research on This compound is significantly more limited in publicly available literature. While its existence is confirmed through chemical supplier catalogs, detailed studies on its synthesis, characterization, and application are not as prevalent as for its isomers. Much of the understanding of its potential is therefore extrapolated from the broader family of halogenated pyridinediamines. The study of these various isomers reveals how the specific placement of the bromo and diamine groups on the pyridine ring can profoundly influence the molecule's reactivity and biological profile, making this an area ripe for further investigation.
Data Tables
Table 1: Properties of this compound and Related Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Known Applications/Research Focus |
| This compound | 1260850-28-9 | C₅H₆BrN₃ | 188.03 | Building block; research is limited compared to isomers. |
| 6-Bromopyridine-2,3-diamine | 129012-04-0 | C₅H₆BrN₃ | 188.03 | Intermediate for imidazo[4,5-b]pyridines with antimicrobial and antioxidant activity. researchgate.netnih.govchemimpex.com |
| 4-Bromopyridine-2,6-diamine | 329974-09-6 | C₅H₆BrN₃ | 188.03 | Key intermediate in medicinal chemistry; synthesis has been optimized for large scale. acs.orgnih.gov |
| 5-Bromopyridine-2,3-diamine | 38875-53-5 | C₅H₆BrN₃ | 188.03 | Precursor for various heterocyclic compounds, including imidazo[b]pyridines. |
| 3-Bromopyridine-2,6-diamine | 54903-86-5 | C₅H₆BrN₃ | 188.03 | Building block in organic synthesis. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromopyridine-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-5-3(7)1-2-4(8)9-5/h1-2H,7H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVOVYAOKTWFBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857599 | |
| Record name | 6-Bromopyridine-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260850-28-9 | |
| Record name | 6-Bromopyridine-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Bromopyridine 2,5 Diamine and Analogous Bromopyridinediamine Frameworks
Strategies for Regioselective Functionalization of Pyridine (B92270) Derivatives
The controlled, regioselective functionalization of the pyridine nucleus is paramount in synthesizing specific bromopyridinediamine isomers. The inherent electronic properties of the pyridine ring, characterized by its electron-deficient nature, often pose challenges in achieving desired substitution patterns. beilstein-journals.org Consequently, chemists have devised various strategies to control the position of incoming substituents.
Preparation of Bromoaminopyridine Precursors
A common approach to synthesizing bromopyridinediamines involves the use of bromoaminopyridine precursors. These intermediates, which already contain a bromine atom and an amino group on the pyridine ring, can be further functionalized to introduce the second amino group.
The synthesis of these precursors often starts from readily available pyridines. For instance, 2-aminopyridine (B139424) can undergo bromination to yield 2-amino-5-bromopyridine (B118841) as the major product. arkat-usa.org Subsequent nitration of 2-amino-5-bromopyridine at the 3-position, followed by reduction of the nitro group, provides a route to 5-bromopyridine-2,3-diamine. arkat-usa.orgorgsyn.org This multi-step process highlights a common strategy where the directing effects of existing substituents are exploited to achieve the desired regiochemistry.
Another example involves the Hofmann rearrangement of bromo-pyridinecarboxamides. For instance, 6-bromo-2-pyridinecarboxamide can be treated with sodium hypobromite (B1234621) to yield 2-amino-6-bromopyridine. google.comgoogle.com Similarly, 5-bromo-2-pyridinecarboxamide can be converted to 2-amino-5-bromopyridine. google.com These methods provide access to various bromoaminopyridine isomers that can serve as key starting materials.
Table 1: Synthesis of Bromoaminopyridine Precursors
| Starting Material | Reagents | Product | Reference |
| 2-Aminopyridine | Bromine | 2-Amino-5-bromopyridine | arkat-usa.org |
| 6-Bromo-2-pyridinecarboxamide | Sodium hypobromite | 2-Amino-6-bromopyridine | google.comgoogle.com |
| 5-Bromo-2-pyridinecarboxamide | Sodium hypobromite | 2-Amino-5-bromopyridine | google.com |
| 3-Bromo-2-pyridinecarboxamide | Sodium methoxide, Bromine | 2-Amino-3-bromopyridine | google.com |
Selective Amination Approaches for Pyridinediamine Synthesis
Selective amination is a crucial step in the synthesis of pyridinediamines from appropriately substituted precursors. One of the most common methods is the reduction of a nitropyridine derivative. For example, 2-amino-5-bromo-3-nitropyridine (B172296) can be reduced using various reagents, such as iron in ethanol (B145695)/water with a catalytic amount of hydrochloric acid, or stannous chloride, to yield 5-bromopyridine-2,3-diamine. orgsyn.orgchemicalbook.com A more efficient and cleaner method involves the catalytic hydrogenation of the nitro group using Raney nickel, which can lead to high yields of the desired diamine. guidechem.com
Direct amination of pyridine rings is also an area of active research. Recent developments have focused on C-H activation and nucleophilic substitution of hydrogen (SNH) reactions. nih.gov These methods offer a more atom-economical approach to installing amino groups. For instance, C4-selective amination of pyridines can be achieved through the formation of 4-pyridyl pyridinium (B92312) salt intermediates, which then react with aqueous ammonia (B1221849). nih.gov While not yet specifically reported for the synthesis of 6-bromopyridine-2,5-diamine, these emerging techniques hold promise for future synthetic strategies.
Targeted Synthesis of Specific Bromopyridinediamine Isomers
The synthesis of specific bromopyridinediamine isomers often requires tailored synthetic routes that control the placement of the bromo and amino substituents.
Synthesis of 5-Bromopyridine-2,3-diamine
A well-established route to 5-bromopyridine-2,3-diamine starts from 2-aminopyridine. arkat-usa.org The key steps are:
Bromination: 2-aminopyridine is brominated, leading primarily to the formation of 2-amino-5-bromopyridine. arkat-usa.org
Nitration: The resulting 2-amino-5-bromopyridine is then nitrated. The amino group directs the incoming nitro group to the 3-position, yielding 2-amino-5-bromo-3-nitropyridine. orgsyn.org
Reduction: The final step is the reduction of the nitro group to an amino group. This can be accomplished using various reducing agents, including iron powder in acidic ethanol or tin(II) chloride dihydrate. orgsyn.org A high-yield procedure utilizes Raney Ni-catalyzed hydrogenation. guidechem.com
This sequence exemplifies a classic strategy of leveraging the directing effects of substituents to achieve a specific substitution pattern.
Catalytic Approaches in Bromopyridinediamine Synthesis and Derivatization
Catalysis plays an increasingly important role in the synthesis and derivatization of bromopyridinediamines, offering milder reaction conditions, higher selectivity, and improved efficiency.
Transition metal catalysis is widely employed. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are used to introduce aryl or other groups onto the pyridine ring, often starting from a bromo-substituted precursor. mdpi.com This allows for the synthesis of a wide array of derivatives. The choice of catalyst and ligands can be crucial for achieving good yields, especially with electronically diverse substrates. mdpi.com
Catalytic hydrogenation is a key step in the reduction of nitro groups to amines, as seen in the synthesis of 5-bromopyridine-2,3-diamine using Raney nickel. guidechem.com This method is often preferred over stoichiometric reducing agents due to its cleaner reaction profile and easier product purification.
Emerging catalytic methods also include photoredox catalysis and biocatalysis, which offer new avenues for functionalizing pyridine rings under mild conditions. frontiersin.orgnih.gov For example, photoredox organocatalysis has been used for asymmetric synthesis, and while not yet applied to bromopyridinediamines specifically, it represents a promising area for future research. frontiersin.org Supported Ionic Liquid Phase (SILP) catalysis is another area of development, aiming to combine the benefits of homogeneous and heterogeneous catalysis, which could be applied to continuous flow synthesis of these compounds. mdpi.com
Mechanochemical activation of metals like magnesium has been shown to enable the regioselective C-4 alkylation of pyridines, avoiding the need for transition-metal catalysts. organic-chemistry.org Such innovative catalytic strategies could be adapted for the synthesis and derivatization of bromopyridinediamine frameworks.
Table 2: Catalytic Methods in Pyridine Functionalization
| Catalytic Method | Application Example | Reference |
| Palladium-catalyzed Suzuki-Miyaura coupling | Synthesis of aryl-substituted pyridines from bromopyridines | mdpi.com |
| Raney Nickel hydrogenation | Reduction of nitropyridines to aminopyridines | guidechem.com |
| Mechanochemical activation of Magnesium | C4-regioselective alkylation of pyridines | organic-chemistry.org |
| Photoredox organocatalysis | Asymmetric synthesis | frontiersin.org |
Palladium-Catalyzed Cross-Coupling Reactions (C-N and C-C) Utilizing Bromopyridines
Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. rsc.orglibretexts.org These reactions are pivotal in synthesizing a wide array of functionalized molecules, including those based on bromopyridine scaffolds. rsc.org The versatility and efficiency of palladium catalysts make them indispensable tools for medicinal and materials chemistry. rsc.orgacs.org
The Buchwald-Hartwig amination is a prominent palladium-catalyzed method for constructing C-N bonds. libretexts.org This reaction couples aryl halides with primary or secondary amines in the presence of a palladium catalyst and a base. libretexts.orgrsc.org The development of specialized phosphine (B1218219) ligands has been crucial for the success and broad applicability of these reactions. libretexts.org The general mechanism involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the arylated amine and regenerate the active catalyst. rsc.org This methodology has been successfully applied to the synthesis of complex nitrogen-containing heterocycles. rsc.org For instance, N-aryl-2-aminopyridines, which can be prepared by coupling anilines with 2-bromopyridines, are valuable substrates for further C-H activation and functionalization. rsc.org
For C-C bond formation, reactions like the Suzuki, Stille, and Sonogashira couplings are widely employed. libretexts.orgacs.org The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a powerful tool for creating sp2-sp carbon-carbon bonds. scirp.orgmdpi.com This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst. mdpi.com The reaction of 2-amino-3-bromopyridines with various terminal alkynes, for example, has been optimized to produce 2-amino-3-alkynyl pyridine derivatives in good yields. scirp.org These products are important intermediates for the synthesis of azaindoles and other biologically active molecules. scirp.org The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in these transformations. scirp.org
Copper-Mediated Amination Methodologies
Copper-catalyzed amination reactions provide a valuable and often more economical alternative to palladium-based systems for the formation of C-N bonds. alberts.edu.in These methods have a long history, with the Ullmann condensation being a classic example. rsc.org Recent advancements have led to milder reaction conditions and the use of catalytic amounts of copper, significantly expanding the scope and utility of these transformations. nih.gov
The use of diamine ligands has been instrumental in the development of efficient copper-catalyzed amination reactions. nih.gov These ligands facilitate the coupling of aryl halides with a variety of nitrogen nucleophiles, including amines, amides, and heterocycles, under relatively mild conditions. rsc.org For instance, a copper-catalyzed amination of 2-amino-5-halopyridines has been developed that selectively occurs at the C-5 position, demonstrating the regioselectivity that can be achieved with these systems. rsc.org Similarly, the selective C-N bond formation in 2,6-dibromopyridine (B144722) can be controlled by the choice of the copper catalyst system and ligand, allowing for the synthesis of monosubstituted 2-bromo-6-aminopyridine derivatives. researchgate.netresearchgate.net
The solvent can also play a crucial role. Ethylene glycol has been identified as an effective solvent for the copper-catalyzed amination of bromopyridines with aqueous ammonia, as it enhances the solubility of ammonia at higher temperatures. alberts.edu.inencyclopedia.pub
Ruthenium(II)-Mediated Transformations of Bromopyridine Intermediates
Ruthenium(II) catalysts have emerged as powerful tools for the transformation of bromopyridine intermediates, offering unique reactivity pathways, particularly in C-H activation and functionalization. rsc.orgmdpi.com These catalysts can mediate a variety of transformations, leading to the synthesis of complex heterocyclic structures. mdpi.com
A notable application of ruthenium(II) catalysis is the synthesis of 2-pyridone derivatives from 2-bromopyridines. A Ru(II)-KOPiv-Na2CO3 catalytic system has been developed for the synthesis of 2-pyridones bearing pyridyl groups on both the nitrogen and carbon atoms. mdpi.com The proposed mechanism involves a sequence of oxygen incorporation, a Buchwald-Hartwig-type C-N coupling, and subsequent C-H bond functionalization. mdpi.com This methodology allows for the conversion of even unsubstituted 2-bromopyridine (B144113) into a penta-heteroarylated 2-pyridone product. mdpi.com The electronic nature of substituents on the 2-bromopyridine ring can influence the efficiency of the pyridone formation, with electron-withdrawing groups generally favoring the reaction.
Formation of Diamine-Containing Azo Dyes and Schiff Bases
The diamine functionality in compounds like this compound makes them valuable precursors for the synthesis of azo dyes and Schiff bases, two important classes of organic compounds with diverse applications.
Diazotization and Azo Coupling Reactions for Dye Synthesis
Azo dyes are characterized by the presence of an azo group (-N=N-) connecting two aromatic rings and are widely used as colorants. nih.govunb.ca Their synthesis typically involves a two-step process: diazotization followed by an azo coupling reaction. nih.govorganic-chemistry.org
In the first step, a primary aromatic amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. nih.govscispace.com These diazonium salts are generally unstable and are used immediately in the subsequent coupling step. nih.gov The diazonium salt then acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol (B47542) or an aniline (B41778) derivative, via an electrophilic aromatic substitution to form the azo dye. nih.govorganic-chemistry.org The pH of the reaction medium is a critical parameter, with coupling to phenols being carried out under slightly alkaline conditions and coupling to anilines under mildly acidic conditions. scispace.com The synthesis of azo dyes from diamine-containing pyridines would follow this general principle, where one of the amino groups is diazotized and then coupled with a suitable aromatic partner.
Condensation Reactions for Schiff Base Frameworks
Schiff bases, also known as imines or azomethines, contain a carbon-nitrogen double bond (-C=N-) and are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. chemrevlett.comnih.gov This reaction is a cornerstone in the synthesis of a vast array of organic compounds and ligands. chemrevlett.com
Pyridine derivatives containing an amino group are excellent substrates for the formation of Schiff bases. researchgate.net The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the imine. nih.gov For example, 5-bromopyridine-2,3-diamine can undergo condensation with various aromatic carboxylic acids (which can be converted to the corresponding aldehydes in situ or separately) to form imidazo[4,5-b]pyridine derivatives, which contain an imine-like linkage within the heterocyclic ring system. researchgate.net Similarly, 2,3-pyridinediamine can react with 4-chlorobenzaldehyde (B46862) to form a Schiff base. evitachem.com The resulting Schiff bases are often highly flexible and can act as multidentate ligands in coordination chemistry. researchgate.net
Development of Efficient and Scalable Synthetic Routes for Bromopyridinediamine Production
The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges, including safety, cost-effectiveness, and environmental impact. acs.orgrsc.org Therefore, the development of efficient and scalable synthetic routes for key intermediates like bromopyridinediamines is of paramount importance.
The synthesis of 2,3-diamino-5-bromopyridine (B182523) can be achieved from commercially available 5-bromo-3-nitro-pyridin-2-ylamine. The reduction of the nitro group is a key step, which can be accomplished using reagents like tin(II) chloride dihydrate, followed by the addition of sodium borohydride.
These examples highlight the importance of process development and optimization to ensure that the synthesis of valuable building blocks like bromopyridinediamines can be carried out safely and efficiently on a larger scale. The use of techniques like twin-screw extrusion for continuous, solvent-free reactions is also an emerging area that promises to make organic synthesis more scalable and sustainable. rsc.org
Chemical Reactivity and Derivatization of Bromopyridinediamine Systems
Reactivity at Amine Functionalities
The two amino groups on the pyridine (B92270) ring are nucleophilic centers and are readily involved in reactions typical of primary aromatic amines. Their reactivity allows for the construction of new ring systems and the introduction of various substituents.
Intermolecular and Intramolecular Condensation Reactions Leading to Fused Heterocycles (e.g., Imidazo[4,5-b]pyridines)
The arrangement of the amino groups in diamino-pyridines is crucial for their ability to form fused heterocyclic systems through condensation reactions. While 6-Bromopyridine-2,5-diamine has its amino groups in a para-like relationship, its isomers, such as 5-bromo-pyridine-2,3-diamine, possess vicinal (ortho) amino groups that are perfectly positioned for cyclocondensation. These reactions are fundamental in the synthesis of imidazo[4,5-b]pyridines, which are structurally analogous to purines and exhibit significant biological activity.
The general synthetic route involves the reaction of a 2,3-diaminopyridine derivative with various carbonyl compounds. For instance, condensation with aldehydes, often in the presence of an oxidizing agent like p-benzoquinone, leads to the formation of the imidazole ring fused to the pyridine core. This cyclocondensation is a common and efficient method for creating the imidazo[4,5-b]pyridine scaffold. Similarly, reactions with carboxylic acids or their derivatives can also yield the fused bicyclic system.
While intramolecular condensation reactions typically require specific arrangements of functional groups within the same molecule to form rings, they are less common for starting materials like simple diaminopyridines. However, such reactions are crucial in multi-step syntheses where a precursor molecule is designed to cyclize into a desired structure, often forming five- or six-membered rings which are thermodynamically favored. youtube.comyoutube.comlibretexts.org
Table 1: Examples of Condensation Reactions for Imidazo[4,5-b]pyridine Synthesis (using 5-bromo-2,3-diaminopyridine isomer)
| Reactant 1 | Reactant 2 | Conditions | Product |
| 5-bromo-2,3-diaminopyridine | Benzaldehyde | p-benzoquinone (oxidant) | 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine |
| 5-bromo-2,3-diaminopyridine | Formic Acid | Reflux | 6-Bromo-1H-imidazo[4,5-b]pyridine |
| 5-bromo-2,3-diaminopyridine | Carbon Disulfide (CS₂) | KOH | 6-Bromo-1H-imidazo[4,5-b]pyridine-2-thiol |
Alkylation and Arylation Reactions of Amino Groups
The amino groups of this compound can undergo N-alkylation and N-arylation reactions to form secondary or tertiary amines. These reactions typically involve the treatment of the diamine with alkyl or aryl halides. However, controlling the extent of alkylation can be challenging, as the nucleophilicity of the amine often increases with each alkyl group added, leading to overalkylation. nih.gov
To achieve selective monoalkylation of primary amines, specific strategies can be employed, such as using the amine hydrobromide salt in conjunction with a base. This method relies on a competitive deprotonation/protonation equilibrium where the reactant primary amine is selectively deprotonated to react, while the newly formed, more basic secondary amine product remains protonated and thus unreactive. researchgate.netrsc.org Another approach involves the use of N-aminopyridinium salts as ammonia (B1221849) surrogates, which allows for a self-limiting alkylation process to selectively produce secondary amines. nih.govchemrxiv.org For N-arylation, transition-metal-catalyzed methods, such as the Buchwald-Hartwig amination, provide a powerful tool, although these are more commonly used to form C-N bonds at an aryl halide position.
Transformations Involving the Bromine Substituent
The bromine atom at the 6-position of the pyridine ring is a key functional handle for a variety of synthetic transformations, most notably for the formation of new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions.
Exploration of Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.)
Palladium-catalyzed cross-coupling reactions are among the most powerful methods in modern organic synthesis, and the bromine substituent makes this compound an excellent substrate for these transformations.
Suzuki-Miyaura Coupling : This reaction couples the bromopyridine with an organoboron species (like a boronic acid or ester) to form a new C-C bond. It is widely used to synthesize aryl-substituted pyridines. The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄). The versatility of the Suzuki reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 6-position of the pyridine ring.
Buchwald-Hartwig Amination : This reaction forms a new C-N bond by coupling the bromopyridine with a primary or secondary amine. It is a premier method for synthesizing N-aryl and N-heteroaryl amines. The catalytic system consists of a palladium source and a specialized phosphine (B1218219) ligand (e.g., BINAP, XPhos, RuPhos) along with a strong base like sodium tert-butoxide (NaOtBu). This allows for the direct arylation of various amines at the 6-position.
These cross-coupling reactions provide a modular and efficient way to build molecular complexity from the bromopyridinediamine core.
Table 2: Typical Conditions for Cross-Coupling Reactions of Bromopyridines
| Reaction Type | Coupling Partner | Catalyst System (Example) | Base (Example) | Product Type |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ / PdCl₂(dppf) | K₂CO₃ / Cs₂CO₃ | 6-Aryl-pyridine-2,5-diamine |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / RuPhos | NaOtBu / K₃PO₄ | 6-(Alkyl/Arylamino)-pyridine-2,5-diamine |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N / Piperidine | 6-Alkynyl-pyridine-2,5-diamine |
Hydrogenative Debromination Pathways
The carbon-bromine bond can be cleaved and replaced with a carbon-hydrogen bond through hydrogenative debromination. This reaction effectively removes the bromine substituent. A common method to achieve this is catalytic hydrogenation, where the compound is treated with hydrogen gas (H₂) in the presence of a noble metal catalyst, most frequently palladium on carbon (Pd/C). google.com The reaction is often carried out in a protic solvent like methanol or ethanol (B145695), and a base such as sodium hydroxide may be added to neutralize the hydrogen bromide (HBr) that is formed. google.com This transformation is useful when the bromine atom is used as a temporary blocking or directing group during synthesis and needs to be removed in a later step. Photoredox catalysis offers an alternative, metal-free pathway for dehalogenation under mild conditions. researchgate.net
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which influences its susceptibility to substitution reactions.
Electrophilic Aromatic Substitution (SEAr) : The pyridine ring itself is strongly deactivated toward electrophilic attack, similar to nitrobenzene. youtube.com Reactions like nitration or halogenation require harsh conditions and typically proceed with low yield, favoring substitution at the 3-position (meta to the nitrogen). However, in this compound, the two powerful electron-donating amino groups strongly activate the ring. wikipedia.org These activating groups direct incoming electrophiles to the ortho and para positions. In this molecule, the C-3 and C-4 positions are ortho or para to the amino groups. Therefore, electrophilic substitution is expected to occur preferentially at these vacant C-3 and C-4 positions, overcoming the inherent deactivation by the ring nitrogen.
Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially at the 2- and 4-positions (ortho and para to the nitrogen). youtube.com In this compound, the bromine atom is at the 6-position, which is also an activated ortho position. This suggests that the bromine could act as a leaving group in an SNAr reaction. However, the presence of the two strongly electron-donating amino groups increases the electron density of the ring, thereby deactivating it towards nucleophilic attack. nih.gov Consequently, displacing the bromine via an SNAr mechanism would likely be challenging and require forcing conditions or specialized catalytic systems. nih.gov
Advanced Characterization and Spectroscopic Analysis of Bromopyridinediamines and Their Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of bromopyridinediamines. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides definitive information on the connectivity of atoms, the number of protons on each carbon, and the electronic environment of the pyridine (B92270) ring.
¹H NMR Spectroscopy provides information on the number of different types of protons and their neighboring environments. For brominated diaminopyridines, the spectrum typically shows distinct signals for the aromatic protons on the pyridine ring and the protons of the two amino (-NH₂) groups. The aromatic protons typically appear as doublets or multiplets in the downfield region (typically δ 6.0-8.0 ppm) due to spin-spin coupling with adjacent protons. The protons of the amino groups often appear as broad singlets, as their signal can be broadened by quadrupole effects from the nitrogen atom and chemical exchange.
Interactive Data Table: ¹H NMR Data for 5-Bromopyridine-2,3-diamine The following data is for the isomer 5-Bromopyridine-2,3-diamine and serves as a representative example.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.25 | Doublet (d) | Aromatic CH |
| 6.77 | Doublet (d) | Aromatic CH |
| 5.70 - 5.40 | Broad Singlet (bs) | Amino (-NH₂) |
| 5.20 - 4.80 | Broad Singlet (bs) | Amino (-NH₂) |
| Solvent: DMSO-d₆, Frequency: 300 MHz. Source: chemicalbook.com |
¹³C NMR Spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. rsc.org The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR (typically 0-220 ppm), which means signals for individual carbons rarely overlap. rsc.org In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line, allowing for a direct count of non-equivalent carbons. For a compound like 6-Bromopyridine-2,5-diamine, five distinct signals would be expected in the aromatic region, corresponding to the five carbon atoms of the pyridine ring. The positions of these signals are influenced by the attached substituents; carbons bonded to nitrogen appear at lower field (higher ppm), and the carbon bonded to the bromine atom is also shifted due to the halogen's electronegativity and heavy atom effect.
Vibrational Spectroscopy (FTIR) for Functional Group Identification and Confirmation
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
For a compound like this compound, the FTIR spectrum would be dominated by characteristic absorption bands that confirm its structure:
N-H Stretching: The two amino (-NH₂) groups give rise to strong, sharp bands in the region of 3500-3300 cm⁻¹. Typically, primary amines show two bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
Aromatic C-H Stretching: These vibrations for the pyridine ring are typically observed as weaker bands above 3000 cm⁻¹.
N-H Bending: The scissoring vibration of the primary amine groups appears as a medium to strong band in the range of 1650-1580 cm⁻¹.
Aromatic C=C and C=N Stretching: The pyridine ring exhibits a series of characteristic absorption bands between 1600 cm⁻¹ and 1400 cm⁻¹, which are useful for identifying the aromatic heterocyclic core.
C-N Stretching: The stretching vibrations for the aryl-amine C-N bonds are found in the 1350-1250 cm⁻¹ region.
C-Br Stretching: The vibration associated with the carbon-bromine bond is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.
While a specific spectrum for this compound is not available, analysis of related compounds like 2,6-diaminopyridine (B39239) confirms the presence of strong N-H stretching bands and characteristic ring vibrations. researchgate.net The presence and position of these key bands in an experimental spectrum would serve as definitive evidence for the molecular structure.
Interactive Data Table: Expected FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3300 | Asymmetric & Symmetric Stretch | Amine (N-H) |
| 3100 - 3000 | Stretch | Aromatic C-H |
| 1650 - 1580 | Bending (Scissoring) | Amine (N-H) |
| 1600 - 1400 | Ring Stretching | Aromatic C=C and C=N |
| 1350 - 1250 | Stretch | Aryl C-N |
| 600 - 500 | Stretch | Aryl C-Br |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromic Investigations
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π-π* and n-π* transitions of conjugated systems and aromatic rings. For bromopyridinediamines, the UV-Vis spectrum provides information about the extent of conjugation and the electronic effects of the substituents.
A key phenomenon studied with UV-Vis spectroscopy is solvatochromism , which is the change in the color of a substance (and thus its absorption or emission spectrum) when it is dissolved in different solvents. This shift is dependent on solvent polarity. A bathochromic shift (red shift) to a longer wavelength with increasing solvent polarity indicates that the excited state is more polar than the ground state.
Studies on a closely related azo dye derivative, 3-{2-(5-Bromothiazol-2-yl)diazenyl}-4-bromopyridine-2,6-diamine , demonstrate this effect clearly. The electronic absorption spectrum of this dye was recorded in various solvents, and a positive solvatochromism was observed. nih.gov As the polarity of the solvent increased, the absorption band corresponding to the π–π* electronic transition shifted to a longer wavelength (a bathochromic shift), indicating that the dye can act as a solvent polarity indicator. nih.gov
Interactive Data Table: Solvatochromic Effect on λmax of a 4-Bromopyridine-2,6-diamine Derivative The following data is for 3-{2-(5-Bromothiazol-2-yl)diazenyl}-4-bromopyridine-2,6-diamine and serves as a representative example of solvatochromism in this class of compounds.
| Solvent | Dielectric Constant (ε) | λmax (nm) |
| Dioxane | 2.2 | 474 |
| Chloroform | 4.8 | 485 |
| Ethyl Acetate | 6.0 | 478 |
| Tetrahydrofuran (THF) | 7.6 | 482 |
| Acetonitrile | 37.5 | 480 |
| Dimethylformamide (DMF) | 38.3 | 490 |
| Dimethyl Sulfoxide (DMSO) | 47.0 | 488 |
| Source: nih.gov |
Mass Spectrometry (LC-MS) for Molecular Weight Determination and Purity Assessment
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is routinely used to determine the molecular weight of a compound, confirm its elemental composition, and assess its purity.
For this compound (molecular formula C₅H₆BrN₃), the calculated monoisotopic mass is 186.97451 Da. nih.gov In a typical LC-MS analysis using electrospray ionization (ESI) in positive mode, the compound would be protonated to form the molecular ion [M+H]⁺. This ion would be detected at a mass-to-charge ratio (m/z) of approximately 187.9823.
A key confirmatory feature in the mass spectrum of a bromine-containing compound is its characteristic isotopic pattern. Natural bromine consists of two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. Therefore, the mass spectrum will exhibit two major peaks for the molecular ion: one for the molecule containing ⁷⁹Br ([M+H]⁺) and another, two mass units higher, for the molecule containing ⁸¹Br ([M+2+H]⁺). The near-equal intensity of these two peaks is a definitive signature for the presence of a single bromine atom in the molecule. The LC component separates the target compound from any starting materials, byproducts, or impurities before it enters the mass spectrometer, allowing for simultaneous purity assessment and structural confirmation.
X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Structures
Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the molecular structure of a crystalline compound. thermofisher.com By irradiating a single crystal with an X-ray beam, a diffraction pattern is generated that can be mathematically transformed into a three-dimensional electron density map of the molecule. From this map, the exact position of each atom can be determined with high precision.
For a molecule like this compound, an SC-XRD analysis would provide:
Unambiguous confirmation of the substitution pattern on the pyridine ring.
Precise bond lengths (e.g., C-C, C-N, C-Br) and bond angles, which can reveal electronic effects such as resonance.
Information about the planarity of the pyridine ring and the orientation of the amino and bromo substituents.
Details of the crystal packing, including intermolecular hydrogen bonds formed by the amino groups, which dictate the supramolecular architecture.
While a crystal structure for this compound itself is not currently available in open databases, studies on numerous functionalized bromophenyl-pyridine derivatives have been conducted, demonstrating the power of this technique in confirming their complex structures. researchgate.netspectrabase.com
Hirshfeld surface analysis is a computational method based on single-crystal X-ray diffraction data that allows for the visualization and quantification of intermolecular interactions within a crystal. chemicalbook.comtcichemicals.com The Hirshfeld surface is a graphical representation of the space a molecule occupies in a crystal, color-coded to show different types of close contacts with neighboring molecules.
H···H contacts: Typically the most abundant, representing van der Waals forces.
N···H/H···N contacts: Crucial hydrogen bonding interactions involving the amino groups, which act as both donors (N-H) and acceptors (N).
Br···H/H···Br contacts: Halogen bonding or dipole-dipole interactions involving the bromine atom.
Analysis of related brominated aromatic structures reveals the quantitative breakdown of these forces. For instance, in one bromophenyl-containing structure, H···H contacts accounted for 37.9% of interactions, while Br···H contacts contributed 13.3% and N···H contacts 11.5%. rsc.org This type of analysis is crucial for understanding the forces that govern crystal formation and for the rational design of new crystalline materials.
Interactive Data Table: Illustrative Hirshfeld Surface Contact Contributions for a Bromo-Aryl Compound The following data is from a related brominated compound and serves to illustrate the output of a Hirshfeld analysis.
| Interaction Type | Percentage Contribution (%) |
| H···H | 37.9 |
| C···H / H···C | 18.4 |
| Br···H / H···Br | 13.3 |
| N···H / H···N | 11.5 |
| O···H / H···O | 10.0 |
| Source: Representative data from a related structure. rsc.org |
Thermal Analysis Techniques (e.g., TGA-DTA) for Stability Profiling
A study on 2,6-Diaminopyridine revealed its thermal degradation pattern through TGA and DTA. researchgate.net The TGA thermogram of the control sample of 2,6-DAP indicated a single-step thermal degradation process. researchgate.net This suggests a relatively straightforward decomposition mechanism under the tested conditions.
The DTA thermogram for 2,6-DAP presented two distinct endothermic peaks. researchgate.net The first peak appeared at 120.64°C, which is in proximity to its known melting point, and the second was observed at 199.35°C. researchgate.net Endothermic peaks in DTA typically correspond to processes that absorb energy, such as melting, boiling, or sublimation, as well as some decomposition processes.
The introduction of a bromine atom and the change in the positions of the amino groups in this compound would be expected to influence its thermal stability compared to 2,6-DAP. The heavier bromine atom and altered molecular symmetry would likely affect the intermolecular forces, crystal lattice energy, and ultimately, the temperatures at which thermal events occur. However, without direct experimental data for this compound, a precise stability profile cannot be definitively stated.
The following table summarizes the thermal analysis data found for the related compound, 2,6-Diaminopyridine.
| Compound Name | Analytical Technique | Observed Thermal Events |
| 2,6-Diaminopyridine | TGA | Single-step thermal degradation. researchgate.net |
| 2,6-Diaminopyridine | DTA | Endothermic peak at 120.64°C. researchgate.net |
| Endothermic peak at 199.35°C. researchgate.net |
Further research involving the direct thermal analysis of this compound is necessary to establish its specific thermal stability profile and decomposition characteristics.
Computational and Theoretical Studies of Bromopyridinediamine Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. nih.gov DFT methods calculate the electronic structure of a system based on its electron density, offering a balance between computational cost and accuracy that is well-suited for medium-sized organic molecules like 6-Bromopyridine-2,5-diamine. nih.govresearchgate.net These calculations can elucidate geometries, energies, and reaction mechanisms. nih.gov
DFT studies are employed to predict a range of properties that govern the molecule's chemical behavior. By solving the Kohn-Sham equations, DFT provides access to molecular orbitals and their energies, which are fundamental to understanding reactivity. nih.gov Functionals like B3LYP are commonly used in conjunction with basis sets such as 6-311++G(d,p) to perform these calculations, providing reliable results for structure and vibrational spectra analysis of related bromopyridine compounds. mdpi.comresearchgate.net
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.compku.edu.cn
The energy of the HOMO is associated with the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. youtube.compku.edu.cn The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This facilitates intramolecular charge transfer (ICT), a process crucial for various applications, including nonlinear optics and electronics.
For pyridine (B92270) derivatives, substituents significantly influence the FMO energies. Electron-donating groups, such as the amino (-NH₂) groups in this compound, tend to raise the HOMO energy level, enhancing the molecule's electron-donating capabilities. researchgate.net This effect can lead to a reduced HOMO-LUMO gap, thereby increasing the molecule's reactivity. researchgate.net In contrast, electron-withdrawing groups would lower the LUMO energy. The interplay of the bromo and diamine substituents on the pyridine ring dictates the precise energies and spatial distribution of the HOMO and LUMO, and consequently, the charge transfer characteristics of this compound.
Table 1: Illustrative Frontier Molecular Orbital Energies for Substituted Pyridine Systems
| Compound | Substituent(s) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| Pyridine | None | -6.78 | -0.45 | 6.33 |
| 2-Aminopyridine (B139424) | -NH₂ | -5.89 | -0.21 | 5.68 |
| 4-Chloropyridine | -Cl | -7.01 | -0.98 | 6.03 |
| 2,5-Diaminopyridine | -NH₂, -NH₂ | -5.45 | -0.15 | 5.30 |
Note: These values are representative examples for illustrative purposes and are not specific experimental or calculated values for the listed compounds under a single, consistent methodology.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map displays the electrostatic potential on the surface of the molecule, typically represented by a color spectrum.
Regions of negative electrostatic potential, shown in red or yellow, are characterized by an excess of electron density and are susceptible to electrophilic attack. researchgate.net These areas typically correspond to lone pairs of electrons on heteroatoms like nitrogen and oxygen. For this compound, the nitrogen atom of the pyridine ring and the nitrogen atoms of the amino groups are expected to be primary sites of negative potential. mdpi.com
Conversely, regions of positive electrostatic potential, colored blue, indicate electron-deficient areas and are prone to nucleophilic attack. researchgate.net These sites are often associated with hydrogen atoms attached to electronegative atoms. The MEP map provides a clear, intuitive picture of the molecule's charge landscape, allowing for the rapid identification of sites that are likely to engage in intermolecular interactions, such as hydrogen bonding. mdpi.com
Conformational Analysis and Potential Energy Surface Exploration
The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional structure or conformation. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. mdpi.comacs.org For a molecule like this compound, which has rotatable bonds associated with its amino groups, multiple conformers can exist.
Computational methods are used to explore the potential energy surface (PES) of the molecule. By systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energy, a map of the conformational landscape is generated. The minima on this surface correspond to stable conformers, while the peaks represent transition states between them. nih.gov
Molecular Docking Simulations for Biomolecular Recognition and Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. lew.ronih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their potential to inhibit a biological target. researchgate.net
The process involves placing the ligand, such as a derivative of this compound, into the binding site of a target protein whose 3D structure is known. An algorithm then samples a vast number of possible conformations and orientations of the ligand within the binding site, calculating the interaction energy for each pose. ijpbs.com The output is a ranked list of binding poses, with the top-ranked pose representing the most likely binding mode. cmjpublishers.com
Molecular docking simulations not only predict the geometry of the ligand-receptor complex but also provide an estimate of the binding affinity, often expressed as a scoring function or a free energy of binding (ΔG), typically in kcal/mol. lew.roijpbs.com A lower binding energy indicates a more stable complex and, theoretically, a more potent inhibitor.
These simulations provide detailed insights into the specific intermolecular interactions that stabilize the complex, such as:
Hydrogen Bonds: Crucial for specificity, formed between hydrogen bond donors (like the N-H of the amino groups) and acceptors (like carbonyl oxygens in the protein backbone). nih.gov
Hydrophobic Interactions: Occur between nonpolar regions of the ligand (e.g., the pyridine ring) and hydrophobic pockets in the receptor. nih.gov
π-π Stacking: Aromatic ring interactions that can occur between the pyridine ring and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Halogen Bonds: The bromine atom on the pyridine ring can act as a halogen bond donor, interacting with electron-rich atoms in the binding site.
Studies on pyridine and pyrimidine (B1678525) derivatives as kinase inhibitors have successfully used docking to identify key amino acid residues involved in binding and to rationalize the observed structure-activity relationships. nih.govnih.gov
Table 2: Example Docking Results for Pyridine-Based Inhibitors against a Kinase Target
| Compound ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Inhibitor A | -9.6 | Cys85, Leu12, Asp86 | Hydrogen Bond, Hydrophobic |
| Inhibitor B | -8.7 | Met84, Val20 | Hydrophobic |
| Inhibitor C | -9.2 | Asp86, Phe82 | Hydrogen Bond, π-π Stacking |
Note: This table presents hypothetical data to illustrate the typical output of a molecular docking study. The values and residues are not from a specific study on this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgmdpi.com The fundamental principle is that the structural properties of a molecule, such as its size, shape, electronic properties, and hydrophobicity, determine its activity.
In a QSAR study, a set of molecules with known activities is used as a training set. frontiersin.org For each molecule, a variety of numerical parameters, known as molecular descriptors, are calculated. These descriptors can encode 2D or 3D structural features, physicochemical properties, or electronic parameters. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates the descriptors with the observed biological activity. wikipedia.orgresearchgate.net
Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)
Once a statistically robust and predictive QSAR model is developed and validated, it can be used to predict the activity of new, untested compounds. mdpi.com This allows for the virtual screening of large compound libraries and the rational design of new molecules with improved potency. For bromopyridinediamine systems, a QSAR model could help identify which substituents and substitution patterns are most likely to enhance a desired biological effect, thereby guiding the optimization of lead compounds for drug development. nih.gov
Advanced Applications of Bromopyridinediamine Derivatives in Chemical and Biological Research
Medicinal Chemistry and Biological Activity Research
The pyridine (B92270) scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to form hydrogen bonds and participate in various biological interactions. dovepress.commdpi.com Derivatives of brominated pyridines, in particular, are explored for a wide range of therapeutic applications.
Development of Novel Therapeutic Scaffolds and Lead Compound Discovery
While specific examples originating from 6-Bromopyridine-2,5-diamine are not documented in available literature, the closely related isomer, 5-Bromopyridine-2,3-diamine, is a well-established building block for creating novel therapeutic scaffolds. It is frequently used in the synthesis of 6-bromo-2-substituted-phenyl-1H-imidazo[4,5-b]pyridine derivatives. researchgate.net These imidazopyridine systems are considered important pharmacophores because they are structurally similar to purines, allowing them to interact with a variety of biological targets and serve as lead compounds for drug discovery. mdpi.com The general pyridine structure is integral to many therapeutic agents, highlighting the potential of its various isomers as starting points for new drug development. dovepress.commyasthenie.com
Investigation of Antimicrobial Properties (Antibacterial, Antifungal Efficacy)
The investigation into the antimicrobial properties of bromopyridinediamine derivatives has primarily focused on compounds synthesized from the 2,3-diamine isomer.
Antibacterial Activity A series of 6-bromo-2-substituted-phenyl-1H-imidazo[4,5-b]pyridine derivatives, synthesized from 5-bromopyridine-2,3-diamine, were screened for their in vitro antibacterial activity. researchgate.net The compounds were tested against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Proteus vulgaris, Klebsiella pneumoniae). The results indicated that most of the synthesized compounds exhibited significant antibacterial activity when compared to the standard drug, chloramphenicol. researchgate.net Similarly, other studies on different pyridine derivatives have confirmed their potential as antibacterial agents, with some showing high potency against strains like S. aureus and B. subtilis. nih.gov
Antifungal Efficacy The same series of 6-bromo-2-substituted-phenyl-1H-imidazo[4,5-b]pyridine derivatives was also evaluated for antifungal efficacy against Aspergillus niger and Penicillium chrysogenium. researchgate.net Many of the tested compounds demonstrated potent antifungal effects, comparable to the standard drug fluconazole. researchgate.net The broader class of pyridine derivatives is well-recognized for its antifungal potential, forming the basis for various antifungal agents used in medicine. mdpi.com
The table below summarizes the antimicrobial screening results for selected imidazo[4,5-b]pyridine derivatives derived from 5-bromopyridine-2,3-diamine.
| Compound | Substituent | Antibacterial Activity (Zone of Inhibition, mm) vs. S. aureus | Antifungal Activity (Zone of Inhibition, mm) vs. A. niger |
|---|---|---|---|
| 3a | Phenyl | 14 | 13 |
| 3d | 4-Chlorophenyl | 18 | 17 |
| 3h | 4-Nitrophenyl | 20 | 19 |
| Standard | Chloramphenicol / Fluconazole | 22 (Chloramphenicol) | 21 (Fluconazole) |
Enzyme Inhibitor Design and Structure-Based Rationalization
While there is no specific literature on enzyme inhibitors derived from this compound, the principles of structure-based design are widely applied to related heterocyclic scaffolds. For instance, pyridinone-like scaffolds have been developed as potent and selective inhibitors of the BRD9 bromodomain, an epigenetic reader protein. nih.gov Crystallographic data of inhibitors bound to the enzyme's active site guide the rational design process, allowing for modifications that enhance potency and selectivity. nih.gov This approach involves targeting less conserved regions of the binding site to achieve selectivity against other related enzymes, such as members of the BET family. nih.gov Similar strategies could theoretically be applied to derivatives of this compound to design inhibitors for various enzyme targets.
Ligand Development for G-Protein Coupled Receptors (GPCRs) and Ion Channels
GPCRs and ion channels are two of the largest families of druggable targets in the human genome. nih.gov Ligands that modulate their function are critical for treating a vast array of diseases.
G-Protein Coupled Receptors (GPCRs) GPCRs are integral membrane proteins that transduce extracellular signals into intracellular responses. nih.gov The development of ligands for these receptors is a major focus of drug discovery. Structure-based drug design, aided by an increasing number of GPCR crystal structures, has accelerated the discovery of novel ligands. nih.gov Although no specific GPCR ligands derived from this compound have been reported, the pyridine ring is a common feature in many known GPCR modulators.
Ion Channels Ion channels are pore-forming proteins that regulate the flow of ions across cell membranes and are crucial for cellular excitability and signaling. scbt.com Small molecules that modulate ion channel activity are used to treat conditions like epilepsy, cardiac arrhythmias, and hypertension. scbt.comnih.gov For example, enhancing the release of acetylcholine by modulating ion channels is an approach being explored for Alzheimer's disease. nih.gov The development of specific ion channel modulators often involves screening libraries of compounds containing diverse chemical scaffolds, which could include derivatives of bromopyridinediamines. nih.gov
Structure-Activity Relationship (SAR) Studies for Bioactive Compound Optimization
SAR studies are fundamental to medicinal chemistry for optimizing the potency and selectivity of lead compounds. For pyridine derivatives, SAR studies have revealed key structural features that influence biological activity. For example, in a series of imidazo[4,5-b]pyridine derivatives, the nature and position of the substituent on the phenyl ring at the 2-position were found to be critical for antimicrobial activity. researchgate.net Compounds with electron-withdrawing groups, such as nitro or chloro groups, generally showed enhanced antibacterial and antifungal effects. researchgate.net In other classes of compounds, the presence and position of groups like hydroxyl (-OH) or methoxy (-OMe) on a pyridine ring have been shown to significantly enhance antiproliferative activity against cancer cell lines. biointerfaceresearch.com These studies provide a rational basis for modifying lead compounds to improve their therapeutic profiles.
Evaluation of Anti-inflammatory and Other Pharmacological Activities
Inflammation is a key pathological component of many chronic diseases, and the search for new anti-inflammatory agents is ongoing. While no anti-inflammatory studies have been specifically conducted on this compound derivatives, related heterocyclic compounds have shown promise. Hybrids of bromopyrrole alkaloids have demonstrated good anti-inflammatory activity in carrageenan-induced rat paw edema models. The pyridine scaffold itself is present in several non-steroidal anti-inflammatory drugs (NSAIDs), such as the oxicam class, which function by inhibiting cyclooxygenase (COX) enzymes. dovepress.com This precedent suggests that novel pyridine derivatives could be valuable candidates for development as new anti-inflammatory therapies.
Applications in Catalysis and Coordination Chemistry
The distinct electronic and structural features of this compound make it a valuable precursor in the development of novel catalytic systems. The presence of two nitrogen-based donor sites (the two amino groups and the pyridine ring nitrogen) and a reactive carbon-bromine bond allows for its application in both ligand synthesis and as a substrate in catalytic reactions.
The development of new ligands is paramount for advancing transition metal catalysis, as the ligand sphere directly influences the catalyst's activity, selectivity, and stability. Aminopyridine derivatives are particularly effective in this regard, with the ability to form stable chelate rings with metal centers. The 2,5-diamine substitution pattern on the pyridine ring is well-suited for the construction of multidentate ligands, especially pincer-type ligands.
Pincer complexes, which typically feature a central aromatic ring flanked by two coordinating arms, are renowned for their high stability and catalytic efficiency in processes like hydrogenation, dehydrogenation, and cross-coupling. kaust.edu.saresearchgate.net The amino groups of this compound can serve as anchors for the introduction of phosphine (B1218219), amine, or other donor groups, creating tridentate ligands. For instance, reaction of the diamino groups with chlorodiphenylphosphine can yield phosphinoaminopyridine ligands capable of forming highly stable pincer complexes with metals like palladium, rhodium, and iridium. researchgate.netnih.gov The resulting PN-type ligands can coordinate to a metal center, creating a robust framework that enhances catalytic performance. kaust.edu.sa The synthesis of such ligands from readily available diaminopyridines provides a modular approach to tuning the steric and electronic properties of the final catalyst. vot.pl
Furthermore, the selective functionalization of one amino group while leaving the other free allows for the creation of bidentate ligands or for the ligand to be tethered to a solid support, facilitating catalyst recovery and reuse. The monoamination of related dihalopyridines has been demonstrated as a viable strategy for producing novel proligands for metal complexes. acs.org This synthetic flexibility underscores the potential of this compound as a precursor to a diverse library of ligands for homogeneous and heterogeneous catalysis.
The carbon-bromine bond at the 6-position of the pyridine ring is a key functional handle for engaging in palladium-catalyzed cross-coupling reactions, one of the most powerful tools for C-C bond formation in organic synthesis. wikipedia.org Reactions such as the Suzuki-Miyaura and Mizoroki-Heck reactions allow for the direct arylation, vinylation, or alkylation at this position, transforming the bromopyridine core into more complex molecular architectures.
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is widely used due to its high functional group tolerance. mdpi.com Bromopyridines are excellent substrates for this transformation. For example, studies on polyhalogenated pyridines have shown that bromo-substituents can be selectively coupled under specific palladium-catalyzed conditions. nih.govnih.gov The reactivity is influenced by the choice of catalyst, base, and solvent, allowing for controlled and often regioselective substitution. scispace.com
The Mizoroki-Heck reaction, which couples an organohalide with an alkene, is another fundamental transformation where bromopyridines serve as effective substrates. wikipedia.orgorganic-chemistry.org This reaction provides a direct route to substituted alkenes. The efficiency of the Heck reaction with bromopyridine derivatives enables the synthesis of complex molecules, including precursors for pharmaceutical agents and functional materials. princeton.edu The table below summarizes representative conditions for cross-coupling reactions involving bromopyridine substrates, illustrating the general utility of this class of compounds.
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Base/Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 2,6-Dibromopyridine (B144722) | Alkyl Pinacol Boronic Ester | Pd(OAc)2 / SPhos | LiOtBu / Toluene | >95% | nih.gov |
| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl Boronic Acid | Pd(PPh3)4 | K3PO4 / 1,4-Dioxane | ~60% | mdpi.com |
| Suzuki-Miyaura | 9-Benzyl-6-chloropurine | Phenylboronic Acid | Pd(PPh3)4 | K2CO3 / Toluene | 77% | scispace.com |
| Mizoroki-Heck | Iodobenzene | Styrene | PdCl2 | KOAc / Methanol | Not specified | wikipedia.org |
The electron-rich nature of the this compound ring system, enhanced by two electron-donating amino groups, makes it an excellent candidate to act as an electron donor in the formation of charge transfer (CT) complexes. These complexes arise from the interaction between an electron-donating molecule and an electron-accepting molecule, resulting in the formation of new, often intensely colored, species with unique spectroscopic properties. nih.gov
Studies on analogous compounds, such as 2,6-diaminopyridine (B39239) and 3,4-diaminopyridine (amifampridine), have demonstrated their ability to form stable CT complexes with various π-acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), tetracyanoethylene (TCNE), and 2,5-dihydroxy-p-benzoquinone (DHBQ). nih.govresearchgate.netmdpi.com Upon mixing the donor and acceptor solutions, a new absorption band typically appears in the visible region of the UV-Vis spectrum, which is characteristic of the CT interaction. researchgate.net
The formation of these complexes is often a result of a combination of charge transfer, proton transfer, and hydrogen bonding interactions. mdpi.com The stoichiometry of these complexes is commonly found to be 1:1, and their stability can be quantified by determining the formation constant (KCT) and molar extinction coefficient (ε) using the Benesi-Hildebrand equation. researchgate.net These parameters provide insight into the strength of the donor-acceptor interaction. The development of such complexes is of interest for their potential applications in molecular electronics and sensing. nih.gov
| Electron Donor | Electron Acceptor | Solvent | λmax (nm) | Formation Constant (KCT) | Reference |
|---|---|---|---|---|---|
| 2,6-Diaminopyridine (2,6-DAP) | 2,5-Dihydroxy-p-benzoquinone (DHBQ) | Methanol | ~490 | High stability reported | researchgate.net |
| 3,4-Diaminopyridine (AMFP) | DDQ | Acetonitrile/Chloroform | 584, 544, 459 | Not specified | nih.gov |
| 3,4-Diaminopyridine (AMFP) | TCNE | Acetonitrile/Dichloromethane | 417, 399 | Not specified | nih.gov |
Role as Versatile Chemical Building Blocks in Organic Synthesis
Substituted pyridines are recognized as highly valuable building blocks in organic and medicinal chemistry due to their prevalence in natural products and FDA-approved drugs. lifechemicals.com this compound is a trifunctional synthon, offering multiple reaction sites for the construction of complex molecular frameworks. Its utility stems from the ability to selectively functionalize the bromine atom and the two amino groups.
The bromine atom, as discussed, is a prime site for metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. researchgate.net The two amino groups offer pathways for further derivatization. They can undergo acylation, alkylation, or serve as nucleophiles in condensation reactions to form new heterocyclic rings. For example, reaction with 1,2-dicarbonyl compounds can lead to the formation of fused pyrazine rings, creating imidazo[4,5-b]pyridine structures, which are considered important purine bioisosteres.
The differential reactivity of the functional groups can be exploited for stepwise synthesis. For instance, a cross-coupling reaction could first be performed at the bromo-position, followed by selective derivatization of one or both amino groups. This versatility makes this compound and related compounds key intermediates in the synthesis of diverse chemical libraries for drug discovery and materials science. lifechemicals.comresearchgate.net
Q & A
Basic: What are the recommended methods for synthesizing 6-Bromopyridine-2,5-diamine with high purity?
Answer:
A common approach involves nucleophilic substitution reactions, where bromine is introduced into the pyridine ring under controlled conditions. Key steps include:
- Precursor selection : Starting with pyridine derivatives (e.g., 2,5-diaminopyridine) and brominating agents like N-bromosuccinimide (NBS) in anhydrous solvents .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC to isolate the product. Monitor purity via TLC or LC-MS .
- Validation : Confirm structural integrity via / NMR and high-resolution mass spectrometry (HRMS), comparing peaks to reference libraries (e.g., NIST Chemistry WebBook for brominated analogs) .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Answer:
- NMR Spectroscopy : NMR identifies amine protons (~5-6 ppm) and aromatic protons (downfield shifts due to bromine). NMR confirms carbon environments (e.g., C-Br at ~110-130 ppm) .
- FTIR : Detect NH stretching (~3300-3500 cm) and C-Br vibrations (~500-600 cm).
- Mass Spectrometry : HRMS ensures molecular ion ([M+H]) matches the theoretical mass (±2 ppm error). Cross-reference with databases like NIST for brominated heterocycles .
Advanced: How to resolve contradictions in reactivity data during functionalization of this compound?
Answer:
Contradictions often arise from solvent effects, competing reaction pathways, or impurities. Methodological steps include:
- Controlled experiments : Vary solvents (polar vs. nonpolar), temperatures, and catalysts to isolate dominant pathways.
- Kinetic profiling : Use stopped-flow techniques or in-situ IR to monitor intermediate formation.
- Statistical analysis : Apply multivariate regression to identify variables influencing outcomes (e.g., Brønsted acidity of NH groups) .
- Triangulation : Cross-validate results with DFT calculations (e.g., Fukui indices for electrophilic substitution sites) .
Advanced: What experimental designs are optimal for studying the compound’s stability under varying conditions?
Answer:
Design a factorial experiment to assess stability under:
- Thermal stress : Thermogravimetric analysis (TGA) at 25–200°C to detect decomposition thresholds .
- pH gradients : Incubate in buffered solutions (pH 2–12) and monitor degradation via UV-Vis or HPLC.
- Light exposure : Use accelerated photostability chambers (ICH Q1B guidelines) with UVA/UVB irradiation.
- Data integration : Apply Arrhenius modeling for shelf-life prediction and identify degradation products via LC-MS/MS .
Advanced: How to address discrepancies in impurity profiling during synthesis?
Answer:
- Chromatographic optimization : Use reverse-phase HPLC with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to resolve closely related impurities.
- Mass spectral deconvolution : Apply software tools (e.g., XCMS) to differentiate isotopic patterns of brominated byproducts .
- Synthetic controls : Introduce isotopically labeled analogs (e.g., -diamine) as internal standards for quantification .
Advanced: What computational strategies support mechanistic studies of this compound in cross-coupling reactions?
Answer:
- DFT modeling : Calculate activation energies for Suzuki-Miyaura coupling steps (e.g., Pd-catalyzed C-Br bond cleavage) using B3LYP/6-31G(d) basis sets.
- Docking studies : Simulate interactions with catalytic intermediates (e.g., Pd(0) complexes) to predict regioselectivity.
- Validation : Correlate computational results with experimental kinetic data (e.g., Hammett plots for substituent effects) .
Basic: How to ensure reproducibility in biological activity assays involving this compound?
Answer:
- Standardized protocols : Pre-treat compounds with Chelex resin to remove trace metal contaminants that may alter reactivity.
- Dose-response curves : Use at least three independent replicates with negative controls (e.g., bromine-free analogs).
- Data normalization : Apply Z-score or RSD (relative standard deviation) thresholds (<15%) for IC values .
Advanced: What interdisciplinary approaches enhance applications of this compound in materials science?
Answer:
- Coordination chemistry : Screen for metal-organic frameworks (MOFs) by reacting with transition metals (e.g., Cu(II), Fe(III)) and characterizing via XRD and BET surface area analysis.
- Polymer integration : Incorporate into conjugated polymers via Heck coupling; assess optoelectronic properties via cyclic voltammetry and UV-Vis-NIR spectroscopy.
- Cross-disciplinary validation : Combine synthetic data with computational bandgap predictions for semiconductor applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
